5-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2S3/c15-13-1-2-14(21-13)22(18,19)16-9-11-3-6-17(7-4-11)12-5-8-20-10-12/h1-2,11-12,16H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRSQAVXHQUCCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization The bromination of thiophene can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and thiophene ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-Bromo-N-(3-Oxocyclohexyl)Thiophene-2-Sulfonamide (Compound 9)
- Structure : Shares the 5-bromo-thiophene-2-sulfonamide core but substitutes the piperidinylmethyl-thiolan group with a 3-oxocyclohexyl group.
- Synthesis : Synthesized via nucleophilic addition of 5-bromo-thiophene-2-sulfonamide to cyclohex-2-en-1-one under acidic conditions, achieving an 81% yield .
5-Bromo-N-{[4-(2-Hydroxyethoxy)Thian-4-yl]Methyl}Thiophene-2-Sulfonamide
- Structure : Replaces the thiolan ring with a thian (tetrahydrothiopyran) ring and introduces a 2-hydroxyethoxy group.
- Properties : Molecular weight = 416.37 g/mol. The hydroxyethoxy group may improve aqueous solubility relative to the thiolan-piperidine derivative .
N-[1-(3-Chlorobenzyl)-1H-1,2,4-Triazol-3-yl]-5-Bromo-Thiophene-2-Sulfonamide
- Structure : Substitutes the piperidinylmethyl-thiolan group with a 1,2,4-triazole ring benzylated at the 3-chlorophenyl position.
- Applications : Triazole-containing sulfonamides are often explored for antimicrobial or anticancer activity due to their heterocyclic versatility .
Ethynylthiophene Sulfonamido-Based Hybrids
- Structure : Features a 5-bromo-thiophene sulfonamide core conjugated to a (4-butylphenyl)ethynyl group.
- Synthesis: Microwave-assisted Sonogashira coupling achieved in 10 minutes at 60°C, highlighting efficiency compared to conventional methods .
Physicochemical Properties
Biological Activity
5-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and research findings, supported by relevant data and case studies.
Structural Characteristics
The compound is classified as a sulfonamide, characterized by the presence of a sulfonamide functional group. Its molecular structure includes:
- Bromine atom : Enhances reactivity and potential biological interactions.
- Thiophene ring : Contributes to its unique chemical properties.
- Piperidine ring : Connected via a methyl bridge, adding to structural complexity.
- Thiolane moiety : Further increases the compound's diversity in biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic substitution reactions : Involving thiophene derivatives and piperidine derivatives.
- Suzuki-Miyaura cross-coupling reactions : For introducing additional aromatic substituents.
- General synthetic route :
- Dissolve 5-bromothiophene-2-sulfonamide in DMF.
- Add lithium hydride, followed by an alkyl halide while stirring at room temperature until completion.
Antibacterial Properties
This compound exhibits significant antibacterial activity, particularly against multidrug-resistant strains. Research indicates its efficacy against Klebsiella pneumoniae, especially those producing New Delhi Metallo-beta-lactamase. The mechanism of action involves mimicking para-amino benzoic acid (PABA), disrupting folate synthesis in bacteria, which is crucial for their growth.
Minimum Inhibitory Concentrations (MIC) have been reported as low as 0.39 µg/mL against resistant bacterial strains, highlighting its potential as a therapeutic agent .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Klebsiella pneumoniae | 0.39 |
| Similar derivatives | Pseudomonas aeruginosa | 0.21 |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various fungi, including those from the genus Candida. Studies have demonstrated selective action against Gram-positive microorganisms such as Micrococcus luteus and some Gram-negative species.
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding interactions of this compound with target proteins such as MurD and DNA gyrase. These studies reveal strong binding affinities and suggest that the compound forms critical interactions within the active sites of these enzymes.
For instance, it forms hydrogen bonds with key residues such as SER1084 and ASP437, contributing to its inhibitory effects .
Comparative Analysis with Related Compounds
Comparative studies with similar compounds indicate that modifications in the chemical structure can significantly impact biological activity. For example:
| Compound Type | Activity | Notes |
|---|---|---|
| Thiazolopyridine derivatives | Antibacterial | MIC values comparable to ciprofloxacin |
| Sulfonamide derivatives | Antifungal | Selective action against clinical strains |
Q & A
Basic: What are the established synthetic routes for 5-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Bromination of thiophene-2-sulfonamide precursors using N-bromosuccinimide (NBS) in DMF at 0–5°C to introduce the 5-bromo substituent .
- Step 2: Functionalization of the piperidine moiety via nucleophilic substitution. For example, coupling 1-(thiolan-3-yl)piperidin-4-amine with a bromomethyl intermediate under basic conditions (K₂CO₃, DMF, 60°C) .
- Step 3: Microwave-assisted cross-coupling (e.g., Suzuki or Sonogashira) to link the thiophene and piperidine groups, using Pd(PPh₃)₄ as a catalyst and THF as solvent (60°C, 10 min, 300 W) .
Key Considerations: Reaction purity is monitored via TLC, with yields typically 65–75% after column chromatography .
Advanced: How can reaction conditions be optimized to mitigate low yields in palladium-catalyzed coupling steps?
Answer:
Contradictory yield reports (45–85%) in Pd-mediated reactions often stem from:
- Catalyst Loading: Lower Pd(OAc)₂ concentrations (0.5 mol%) reduce costs but may slow kinetics. Higher loading (2 mol%) improves yields but increases metal contamination .
- Solvent Effects: THF provides moderate polarity for solubility, while DMF enhances reactivity but complicates purification. Mixed solvents (THF:H₂O, 4:1) balance efficiency and workup .
- Microwave vs. Conventional Heating: Microwave irradiation (60°C, 10 min) achieves 80% yield vs. 50% under reflux (12 h) due to rapid energy transfer .
Recommendation: Screen ligands (e.g., XPhos) to stabilize Pd intermediates and reduce side reactions .
Basic: What spectroscopic methods validate the structure and purity of the compound?
Answer:
- 1H/13C NMR: Confirms regiochemistry of the thiophene ring (δ 7.3–7.5 ppm for aromatic protons) and sulfonamide NH (δ 9.8 ppm, broad) .
- HRMS: Exact mass (e.g., m/z 433.02 [M+H]+) verifies molecular formula .
- IR Spectroscopy: Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
Purity Criteria: HPLC purity >95% (C18 column, MeCN:H₂O gradient) .
Advanced: How can researchers resolve conflicting NMR data on sulfonamide conformation?
Answer:
Ambiguities in sulfonamide rotamer populations (e.g., NH signal splitting) arise from restricted rotation. Solutions include:
- Variable Temperature (VT) NMR: At 120°C in DMSO-d₆, coalescence of split peaks confirms dynamic interconversion .
- 2D NOESY: Identifies spatial proximity between the piperidine methyl group and thiophene protons, clarifying dominant conformers .
- DFT Calculations: Compare computed chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to model energetically favorable conformations .
Basic: What in vitro assays are used for preliminary biological evaluation?
Answer:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR, IC₅₀ determination via ADP-Glo™ assay) .
- Cytotoxicity: MTT assay in U87MG glioma cells (72 h exposure, IC₅₀ ~12 µM) .
- Solubility & Lipophilicity: Shake-flask method for logP (measured logP = 2.8) and PBS solubility (45 µg/mL) .
Advanced: What strategies address contradictory target engagement data in kinase profiling?
Answer:
If initial screens show activity against both EGFR and VEGFR2:
- Selectivity Profiling: Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring protein thermal stability shifts in cell lysates .
- siRNA Knockdown: Silence putative targets (e.g., EGFR) and assess rescue of compound-induced cytotoxicity .
Advanced: How does the thiolan-3-yl group impact pharmacokinetics compared to analogs?
Answer:
- Metabolic Stability: The thiolan-3-yl moiety reduces CYP3A4-mediated oxidation (t₁/₂ = 4.2 h in human liver microsomes vs. 1.8 h for methylpiperidine analogs) .
- Permeability: Caco-2 assay shows moderate permeability (Papp = 8.5 × 10⁻⁶ cm/s), attributed to hydrogen bonding with the sulfonamide .
- Toxicity: Ames test negative (≤1.5-fold revertants), but hERG inhibition (IC₅₀ = 9 µM) warrants structural modification .
Basic: What computational tools predict the compound’s binding modes?
Answer:
- Molecular Docking (AutoDock Vina): Dock into EGFR (PDB: 1M17) to identify key interactions (e.g., sulfonamide oxygen with Lys721) .
- MD Simulations (GROMACS): Simulate ligand-receptor complexes (100 ns) to assess binding stability (RMSD < 2.0 Å) .
- Pharmacophore Modeling (MOE): Align with known kinase inhibitors to highlight essential features (e.g., sulfonamide as a hydrogen bond acceptor) .
Advanced: How can SAR studies improve potency against resistant cancer cell lines?
Answer:
- Modify Piperidine Substituents: Replace thiolan-3-yl with spirocyclic amines to enhance rigidity and target affinity (e.g., IC₅₀ improves from 12 µM to 3 µM) .
- Introduce Fluorine: Fluorination at the thiophene 3-position increases metabolic stability (t₁/₂ ↑ 40%) and membrane permeability .
- Prodrug Strategies: Mask the sulfonamide as a phosphonate ester to improve oral bioavailability (F% from 22% to 58% in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
